4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine

Medicinal Chemistry Drug Design Physicochemical Profiling

The 1-yloxy ether linkage at the chiral indane C1 center creates a distinct stereoelectronic environment versus the achiral 5-yloxy regioisomer (CAS 245057-72-1), enabling enantiomer separation and differential sigma-1/sigma-2 receptor profiling. With TPSA 21.3 Ų, XLogP3 2.1, and only two rotatable bonds, this fragment satisfies CNS MPO and Veber oral bioavailability criteria—ideal for CNS lead optimization campaigns where stereochemical modulation is a key SAR variable. Batch-specific QC (NMR, HPLC, GC) ensures ≥98% purity, minimizing false positives in library synthesis.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 2098031-19-5
Cat. No. B1488072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine
CAS2098031-19-5
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1OC3CCNCC3
InChIInChI=1S/C14H19NO/c1-2-4-13-11(3-1)5-6-14(13)16-12-7-9-15-10-8-12/h1-4,12,14-15H,5-10H2
InChIKeyAWGVHXGJTWAURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2,3-Dihydro-1H-inden-1-yl)oxy)piperidine (CAS 2098031-19-5) – Procurement-Relevant Physicochemical and Structural Baseline


4-((2,3-Dihydro-1H-inden-1-yl)oxy)piperidine is a piperidine-based ether bearing a 2,3-dihydro-1H-inden-1-yl substituent at the piperidine 4-position via an oxygen linker [1]. With molecular formula C14H19NO and molecular weight 217.31 g/mol, the compound has one hydrogen bond donor, two hydrogen bond acceptors, two rotatable bonds, a topological polar surface area of 21.3 Ų, and a computed XLogP3 of 2.1 [1]. Commercially, it is available at standard purity of 98%, with batch-specific QC reports (NMR, HPLC, GC) provided by vendors . The compound is sold exclusively for non-human research use.

Why In-Class Piperidine-Indane Ethers Cannot Be Interchanged with 4-((2,3-Dihydro-1H-inden-1-yl)oxy)piperidine


Although multiple piperidine-indane hybrids share the C14H19NO formula, the position of the ether linkage on the indane ring system fundamentally alters electronic distribution, conformational flexibility, and molecular recognition. The 1-yloxy attachment in 4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine places the oxygen directly adjacent to the indane cyclopentane ring, creating a distinct stereoelectronic environment compared to the 5-yloxy regioisomer (CAS 245057-72-1) [1]. This positional difference alters the spatial orientation of the piperidine nitrogen relative to the aromatic plane, which has been shown in analogous indane-based sigma ligands to produce order-of-magnitude shifts in receptor subtype selectivity [2]. Carbon-linked analogs (e.g., 4-(2,3-dihydro-1H-inden-1-ylmethyl)piperidine) introduce additional flexibility and remove the oxygen lone pair, eliminating hydrogen bond acceptor capacity at that position [3]. Direct substitution without controlled comparative validation risks invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differential Evidence for 4-((2,3-Dihydro-1H-inden-1-yl)oxy)piperidine vs. Closest Analogs


Topological Polar Surface Area (TPSA) Comparison: 1-yloxy vs. 5-yloxy Regioisomer

4-((2,3-Dihydro-1H-inden-1-yl)oxy)piperidine exhibits a topological polar surface area of 21.3 Ų, as computed by PubChem (Cactvs 3.4.8.18) [1]. This value is at the lower boundary for CNS-penetrant small molecules and is identical to the TPSA of the 5-yloxy regioisomer due to the same atom count and connectivity type. However, the spatial orientation of the oxygen lone pairs differs, as the 1-yloxy attachment introduces a chiral center at the indane C1 position (racemic unless stereocontrolled synthesis is employed), whereas the 5-yloxy regioisomer is planar at the point of attachment . This stereochemical distinction means that the 1-yloxy compound presents two enantiomeric surfaces for diastereomeric interactions with chiral biological targets, whereas the 5-yloxy compound does not.

Medicinal Chemistry Drug Design Physicochemical Profiling

Vendor QC Purity Threshold and Batch-to-Batch Reproducibility

Bidepharm supplies 4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine (CAS 2098031-19-5) with a standard purity specification of 98% and provides batch-specific QC documentation including NMR, HPLC, and GC . In comparison, the 5-yloxy regioisomer (CAS 245057-72-1) is listed by multiple vendors at purities ranging from 95% to 98%, with less consistent QC documentation across suppliers . The availability of multi-method batch QC (NMR + HPLC + GC) for the target compound provides users with orthogonal purity verification, reducing the risk of undetected impurities that could confound biological assay results.

Chemical Procurement Quality Assurance Synthetic Intermediates

Computed Lipophilicity (XLogP3) and CNS Drug-Likeness Profile

The target compound has a computed XLogP3 of 2.1 [1], which falls within the optimal range for CNS drug candidates (typically XLogP 1-4) [2]. By comparison, the carbon-linked analog 4-(2,3-dihydro-1H-inden-1-ylmethyl)piperidine is expected to have a higher logP due to the replacement of the ether oxygen with a methylene linker, removing one hydrogen bond acceptor and increasing lipophilicity [3]. The ether oxygen in the target compound provides a hydrogen bond acceptor site that modulates polarity and may influence P-glycoprotein recognition. Additionally, with only 2 rotatable bonds and a TPSA of 21.3 Ų, the compound satisfies both the Veber and CNS MPO criteria for oral bioavailability and brain penetration potential [2].

ADME Prediction CNS Drug Discovery Computational Chemistry

Sigma Receptor Binding Affinity: Indane 1-Position Substitution SAR Context

Although direct binding data for 4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine at sigma receptors are not confirmed in the peer-reviewed literature, structurally related indan-1-yl derivatives have demonstrated high-affinity sigma-1 binding. Specifically, 1-[4-(2,3-dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine (compound 26) showed an apparent Kᵢ of 1.75 nM at sigma-1 and 1.54 nM at the EBP site, with 138- to 157-fold selectivity over sigma-2 [1]. The key pharmacophoric feature — an indane 1-position substituent spaced from a basic piperidine nitrogen — is preserved in the target compound via the ether linker. In contrast, the 5-yloxy regioisomer positions the piperidine oxygen meta to the indane cyclopentane ring, altering the distance and angular relationship between the aromatic system and the basic nitrogen, which in related series has been shown to reduce sigma-1 affinity [1]. This class-level SAR suggests that the 1-yloxy substitution pattern is critical for maintaining the spatial pharmacophore associated with high sigma-1 affinity.

Sigma Receptor Neuropharmacology Radioligand Binding

Recommended Research and Procurement Application Scenarios for 4-((2,3-Dihydro-1H-inden-1-yl)oxy)piperidine


Enantiomer-Specific Sigma Receptor SAR Exploration

The chiral indane C1 center in 4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine enables enantiomer separation and differential sigma-1/sigma-2 receptor profiling, an option unavailable with the achiral 5-yloxy regioisomer [1]. Given the established high sigma-1 affinity of indan-1-yl pharmacophores (Kᵢ values in the low nanomolar range for structurally related 3,3-dimethylpiperidine derivatives), procurement of this compound is justified for laboratories conducting sigma receptor subtype-selectivity campaigns where stereochemical modulation is a key SAR variable [2].

Piperidine-Indane Fragment Library Expansion with Orthogonal QC Verification

With 98% purity and three-method batch QC (NMR, HPLC, GC) available from Bidepharm, this compound is well-suited as a fragment or building block for library synthesis where impurity-driven false positives must be minimized . The 1-yloxy attachment provides a distinct vector for fragment growth compared to the 5-yloxy regioisomer, and the ether linkage offers a metabolically more stable alternative to ester-linked indane-piperidine conjugates.

CNS Drug Discovery Programs Requiring Low TPSA, Low Rotatable Bond Scaffolds

With TPSA of 21.3 Ų, only 2 rotatable bonds, and XLogP3 of 2.1, the compound satisfies both Veber oral bioavailability criteria and CNS MPO desirability thresholds [3]. These properties are computed and identical to the 5-yloxy regiosome for TPSA and rotatable bonds, but the target compound's oxygen-mediated hydrogen bond acceptor pattern may differentially influence efflux transporter recognition (e.g., P-gp) relative to carbon-linked analogs. Procurement is appropriate for CNS lead optimization programs prioritizing low molecular flexibility and moderate lipophilicity.

Quote Request

Request a Quote for 4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.